Journal Name:Green Energy & Environment
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Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-23 , DOI: 10.1002/cey2.306
Due to low cost, high capacity, and high energy density, lithium–sulfur (Li–S) batteries have attracted much attention; however, their cycling performance was largely limited by the poor redox kinetics and low sulfur utilization. Herein, predicted by density functional theory calculations, single-atomic Co-B2N2 site-imbedded boron and nitrogen co-doped carbon nanotubes (SA-Co/BNC) were designed to accomplish high sulfur loading, fast kinetic, and long service period Li–S batteries. Experiments proved that Co-B2N2 atomic sites can effectively catalyze lithium polysulfide conversion. Therefore, the electrodes delivered a specific capacity of 1106 mAh g−1 at 0.2 C after 100 cycles and exhibited an outstanding cycle performance over 1000 cycles at 1 C with a decay rate of 0.032% per cycle. Our study offers a new strategy to couple the combined effect of nanocarriers and single-atomic catalysts in novel coordination environments for high-performance Li–S batteries.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-23 , DOI: 10.1002/cey2.348
Lithium (Li) metal is regarded as one of the most promising anode candidates for next-generation batteries due to its extremely high specific capacity and low redox potential. However, its application is still hindered by the uncontrolled growth of dendritic Li and huge volume fluctuation during cycles. To address these issues, flexible and self-supporting three-dimensional (3D) interlaced N-doped carbon nanofibers (NCNFs) coated with uniformly distributed 2D ultrathin NiCo2S4 nanosheets (denoted CNCS) were designed to eliminate the intrinsic hotspots for Li deposition. Physicochemical dual effects of CNCS arise from limited surface Li diffusivity with a higher Li affinity, leading to uniform Li nucleation and less random accumulation of Li, as confirmed by ab initio molecular dynamics simulations. Due to the unique structure, exchange current density is reduced significantly and metallic Li is further contained within the interspace between the NCNF and NiCo2S4 nanosheets, preventing the formation of dendritic Li. The symmetric cell with a Li/CNCS composite anode shows a long-running lifespan for almost 1200 h, with an exceptionally low and stable overpotential under 1 mA cm−2/1 mAh cm−2. A full cell coupled with a LiFePO4 cathode at a low N/P ratio of 2.45 shows typical voltage profiles but more significantly enhanced performance than that of a LiFePO4 cathode coupled with a bare Li anode.
Carbon-based interface engineering and architecture design for high-performance lithium metal anodes
Green Energy & Environment ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/cey2.423
Metallic lithium (Li) is considered the “Holy Grail” anode material for the next-generation of Li batteries with high energy density owing to the extraordinary theoretical specific capacity and the lowest negative electrochemical potential. However, owing to inhomogeneous Li-ion flux, Li anodes undergo uncontrollable Li deposition, leading to limited power output and practical applications. Carbon materials and their composites with controllable structures and properties have received extensive attention to guide the homogeneous growth of Li to achieve high-performance Li anodes. In this review, the correlation between the behavior of Li anode and the properties of carbon materials is proposed. Subsequently, we review emerging strategies for rationally designing high-performance Li anodes with carbon materials, including interface engineering (stabilizing solid electrolyte interphase layer and other functionalized interfacial layer) and architecture design of host carbon (constructing three-dimension structure, preparing hollow structure, introducing lithiophilic sites, optimizing geometric effects, and compositing with Li). Based on the insights, some prospects on critical challenges and possible future research directions in this field are concluded. It is anticipated that further innovative works on the fundamental chemistry and theoretical research of Li anodes are needed.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-24 , DOI: 10.1002/cey2.378
Hydrogen peroxide (H2O2) production by the electrochemical 2-electron oxygen reduction reaction (2e− ORR) is a promising alternative to the energy-intensive anthraquinone process, and single-atom electrocatalysts show the unique capability of high selectivity toward 2e− ORR against the 4e− one. The extremely low surface density of the single-atom sites and the inflexibility in manipulating their geometric/electronic configurations, however, compromise the H2O2 yield and impede further performance enhancement. Herein, we construct a family of multiatom catalysts (MACs), on which two or three single atoms are closely coordinated to form high-density active sites that are versatile in their atomic configurations for optimal adsorption of essential *OOH species. Among them, the Cox–Ni MAC presents excellent electrocatalytic performance for 2e− ORR, in terms of its exceptionally high H2O2 yield in acidic electrolytes (28.96 mol L−1 gcat.−1 h−1) and high selectivity under acidic to neutral conditions in a wide potential region (>80%, 0–0.7 V). Operando X-ray absorption and density functional theory analyses jointly unveil its unique trimetallic Co2NiN8 configuration, which efficiently induces an appropriate Ni–d orbital filling and modulates the *OOH adsorption, together boosting the electrocatalytic 2e− ORR capability. This work thus provides a new MAC strategy for tuning the geometric/electronic structure of active sites for 2e− ORR and other potential electrochemical processes.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-27 , DOI: 10.1002/cey2.319
The rational synergy of chemical composition and spatial nanostructures of electrode materials play important roles in high-performance energy storage devices. Here, we designed pea-like MoS2@NiS1.03–carbon hollow nanofibers using a simple electrospinning and thermal treatment method. The hierarchical hollow nanofiber is composed of a nitrogen-doped carbon-coated NiS1.03 tube wall, in which pea-like uniformly discrete MoS2 nanoparticles are enclosed. As a sodium-ion battery electrode material, the MoS2@NiS1.03–carbon hollow nanofibers have abundant diphasic heterointerfaces, a conductive network, and appropriate volume variation-buffering spaces, which can facilitate ion diffusion kinetics, shorten the diffusion path of electrons/ion, and buffer volume expansion during Na+ insertion/extraction. It shows outstanding rate capacity and long-cycle performance in a sodium-ion battery. This heterogeneous hollow nanoarchitectures designing enlightens an efficacious strategy to boost the capacity and long-life stability of sodium storage performance of electrode materials.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-02-27 , DOI: 10.1002/cey2.310
CO impurity-induced catalyst deactivation has long been one of the biggest challenges in proton-exchange membrane fuel cells, with the poisoning phenomenon mainly attributed to the overly strong adsorption on the catalytic site. Here, we present a mechanistic study that overturns this understanding by using Rh-based single-atom catalysis centers as model catalysts. We precisely modulated the chelation structure of the Rh catalyst by coordinating Rh with C or N atoms, and probed the reaction mechanism by surface-enhanced Raman spectroscopy. Direct spectroscopic evidence for intermediates indicates that the reactivity of adsorbed OH*, rather than the adsorption strength of CO*, dictates the CO electrocatalytic oxidation behavior. The RhN4 sites, which adsorb the OH* intermediate more weakly than RhC4 sites, showed prominent CO oxidation activity that not only far exceeded the traditional Pt/C but also the RhC4 sites with similar CO adsorption strength. From this study, it is clear that a paradigm shift in future research should be considered to rationally design high-performance CO electro-oxidation reaction catalysts by sufficiently considering the water-related reaction intermediate during catalysis.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1002/cey2.383
The specific energy of Li metal batteries (LMBs) can be improved by using high-voltage cathode materials; however, achieving long-term stable cycling performance in the corresponding system is particularly challenging for the liquid electrolyte. Herein, a novel pseudo-oversaturated electrolyte (POSE) is prepared by introducing 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) to adjust the coordination structure between diglyme (G2) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). Surprisingly, although TTE shows little solubility to LiTFSI, the molar ratio between LiTFSI and G2 in the POSE can be increased to 1:1, which is much higher than that of the saturation state, 1:2.8. Simulation and experimental results prove that TTE promotes closer contact of the G2 molecular with Li+ in the POSE. Moreover, it also participates in the formation of electrolyte/electrode interphases. The electrolyte shows outstanding compatibility with both the Li metal anode and typical high-voltage cathodes. Li||Li symmetric cells show a long life of more than 2000 h at 1 mA cm−2, 1 mAh cm−2. In the meantime, Li||LiNi0.8Co0.1Mn0.1O2 (NCM811) cell with the POSE shows a high reversible capacity of 134.8 mAh g−1 after 900 cycles at 4.5 V, 1 C rate. The concept of POSE can provide new insight into the Li+ solvation structure and in the design of advanced electrolytes for LMBs.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1002/cey2.359
Two-dimensional (2D) oxides have been the focus of substantial research interest recently, owing to their fascinating physico-chemical properties. However, fabrication of large-area 2D oxide materials in a controlled manner under mild conditions still remains a formidable challenge. Herein, we develop a facile and universal strategy based on the sonochemistry approach for controllable and large-area growth of quasi-aligned single-crystalline ZnO nanosheets on a Zn substrate (Zn@SC-ZnO) under ambient conditions. The obtained ZnO nanosheets possess the desired exclusively exposed (00
1
¯
$\mathop{1}\limits^{̅}$
) facets, which have been confirmed to play a critical role in significantly reducing the activation energy and facilitating the stripping/plating processes of Zn. Accordingly, the constructed Zn@SC-ZnO||Zn@SC-ZnO symmetric cell has very low polarization overpotential down to ~20 mV, with limited dendrite growth and side reactions for Zn anodes. The developed Zn@SC-ZnO//MnO2 aqueous Zn-ion batteries (ZIBs) show a voltage efficiency of 88.2% under 500 mA g−1 at the stage of 50% depth of discharge, which is state of the art for ZIBs reported to date. Furthermore, the as-assembled large-size cell (5 cm × 5 cm) delivers an open circuit potential of 1.648 V, and can be robustly operated under a high current of 20 mA, showing excellent potential for future scalable applications.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-03-10 , DOI: 10.1002/cey2.336
Understanding the defect characteristics that occur near the space-charge regions (SCRs) of kesterite (CZTSSe) solar cells is important because the recombination loss at the CZTSSe/CdS interface is considered the main cause of their low efficiency. CZTSSe surfaces with different elemental compositions were formed without polishing (C00) and with polishing for 20 s (C20) and 60 s (C60). For C60, a specific region near the SCR was excessively Cu-rich and Zn-poor compared to C00 and C20. Various charged defects formed where the elemental variation was large. As the main deep acceptor defect energy level (Ea2) near the SCR increased, the efficiency, open-circuit voltage deficit, and current density degraded, and this phenomenon was especially rapid for large Ea2 values. As the Ea2 near the SCR became deep, the carrier diffusion length decreased more for the CZTSSe solar cells with a low carrier mobility than for the CuInGaSe2 (CIGSe) solar cells. The large amplitude of the electrostatic potential fluctuation in the CZTSSe solar cells induced a high carrier recombination and a short carrier lifetime. Consequently, the properties of the CZTSSe solar cells were more strongly degraded by defects with deep energy levels near the SCR than those of the CIGSe solar cells.
Green Energy & Environment ( IF 0 ) Pub Date: 2023-05-19 , DOI: 10.1002/cey2.392
The metal-organic framework (MOF) derived Ni–Co–C–N composite alloys (NiCCZ) were “embedded” inside the carbon cloth (CC) strands as opposed to the popular idea of growing them upward to realize ultrastable energy storage and conversion application. The NiCCZ was then oxygen functionalized, facilitating the next step of stoichiometric sulfur anion diffusion during hydrothermal sulfurization, generating a flower-like metal hydroxysulfide structure (NiCCZOS) with strong partial implantation inside CC. Thus obtained NiCCZOS shows an excellent capacity when tested as a supercapacitor electrode in a three-electrode configuration. Moreover, when paired with the biomass-derived nitrogen-rich activated carbon, the asymmetric supercapacitor device shows almost 100% capacity retention even after 45,000 charge–discharge cycles with remarkable energy density (59.4 Wh kg–1/263.8 µWh cm–2) owing to a uniquely designed cathode. Furthermore, the same electrode performed as an excellent bifunctional water-splitting electrocatalyst with an overpotential of 271 mV for oxygen evolution reaction (OER) and 168.4 mV for hydrogen evolution reaction (HER) at 10 mA cm−2 current density along with 30 h of unhinged chronopotentiometric stability performance for both HER and OER. Hence, a unique metal chalcogenide composite electrode/substrate configuration has been proposed as a highly stable electrode material for flexible energy storage and conversion applications.
Supplementary Information
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